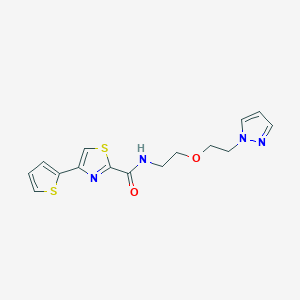

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 2 with a carboxamide moiety. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c20-14(15-18-12(11-23-15)13-3-1-10-22-13)16-5-8-21-9-7-19-6-2-4-17-19/h1-4,6,10-11H,5,7-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCSYUKDNRXWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Linking the Rings: The final step involves the coupling of the pyrazole, thiazole, and thiophene rings through ether and amide bond formations. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation and Williamson ether synthesis for the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the reduction of the carboxamide group.

Substitution: Halogenated derivatives or substituted pyrazole/thiazole rings.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide shows promise as an antiviral agent and is currently being explored for its potential in virology and antiviral drug development. It is a complex organic compound with a unique combination of a thiazole ring, a thiophene moiety, and a pyrazole unit, which contribute to its potential biological activities. The ethoxy group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.

Scientific Research Applications

-

Antiviral Drug Development

- This compound is tested against specific viruses, such as herpes simplex and influenza, to assess its antiviral activity.

- Researchers measure viral load reduction and inhibition of viral replication to determine its effectiveness.

- Cell viability studies are conducted to evaluate the compound's toxicity to host cells.

- The compound's antiviral activity is assessed by determining its ability to inhibit viral replication by targeting viral enzymes or entry processes, as well as its selective toxicity, ensuring it minimally affects host cell viability.

-

Interaction Studies

- Interaction studies are crucial for optimizing the compound's efficacy and safety profile.

- These studies typically focus on the compound's binding affinity to specific biological targets, such as receptors or enzymes.

- Techniques like molecular docking simulations and in vitro assays may be used to elucidate its mechanism of action and potential therapeutic applications.

-

Potential Biological Activities

- The combination of thiazole, thiophene, and pyrazole heterocyclic systems in this compound may provide synergistic effects in biological activity that are not found in simpler analogs.

- This structural complexity could lead to unique interactions with biological targets, enhancing its therapeutic potential compared to other compounds.

Structural Similarities and Biological Activities of Related Compounds

Several compounds share structural similarities with this compound, each with unique biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Thiazole ring with varied substituents | Antimicrobial |

| Pyrazole Derivative B | Pyrazole core with halogen substitutions | Antitumor |

| Thiophene Derivative C | Thiophene fused with another heterocycle | Anti-inflammatory |

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Thiazole Derivatives

The compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide () replaces the thiazole core with a benzothiazole system. This modification increases aromaticity and may enhance lipophilicity.

Pyridazine-Triazole Hybrids

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () replaces the thiazole with a pyridazine-triazole hybrid. This structural shift alters electronic properties and reduces molecular weight (392.4 vs. ~380–400 for thiazole analogs). The lack of activity data precludes direct efficacy comparisons but highlights synthetic versatility in heterocyclic design .

Substitution Patterns and Side Chains

Pyrazole-Containing Side Chains

The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide () shares the 4-(thiophen-2-yl)thiazole-2-carboxamide core but substitutes the ethoxyethyl-pyrazole side chain with a pyridinylmethyl-pyrazole group. The pyridinyl group may enhance π-π stacking in target binding compared to the ethoxyethyl linker in the target compound .

Hydroxyethyl vs. Ethoxyethyl Substituents

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide () features a hydroxyethyl side chain instead of the ethoxyethyl-pyrazole group. The hydroxy group increases hydrophilicity but may reduce metabolic stability due to susceptibility to oxidation. The indole substituent at position 2 introduces steric bulk, which could hinder binding in sterically sensitive targets compared to the thiophen-2-yl group .

Activity Profiles

While direct activity data for the target compound is unavailable, analogs like N-substituted 2-(4-pyridinyl)thiazole carboxamides () demonstrate the importance of substituent optimization. These compounds are synthesized via coupling reactions analogous to those used for thiazole-2-carboxamides, with statistical significance (p<0.05) in biological assays .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized from hydrazine and a 1,3-diketone under acidic conditions.

- Attachment of the Ethoxyethyl Chain : The pyrazole derivative is reacted with 2-bromoethanol in the presence of a base like potassium carbonate.

- Formation of the Thiophene Ring : The thiophene ring can be synthesized using the Paal-Knorr method, which involves cyclization with elemental sulfur.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazolyl-thiazole derivatives, including our compound of interest. These derivatives have shown significant activity against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.35 μg/mL |

The compound demonstrated notable inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Antioxidant Activity

The antioxidant activity of this compound was assessed using DPPH and hydroxyl radical scavenging assays. Results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 78% at 100 μM |

| Hydroxyl Radical Scavenging | 65% at 100 μM |

These findings suggest that the compound could serve as a potential therapeutic agent for conditions associated with oxidative stress .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in anti-inflammatory assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding to Enzymes/Receptors : The pyrazole and thiophene moieties interact with active sites through hydrogen bonding and π-π stacking.

- Modulation of Signaling Pathways : By inhibiting specific enzymes involved in inflammation or microbial growth, this compound can alter cellular responses .

Case Studies

Recent research highlighted the effectiveness of similar compounds in treating bacterial infections and reducing oxidative stress markers in animal models. For instance, a study demonstrated that derivatives with similar structures significantly reduced inflammation in a rat model of arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical purification techniques for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including amidation, esterification, and cyclization. Key steps include:

- Use of copper iodide and sodium azide under reflux in ethanol-water mixtures for azide incorporation (as in , compound 29) .

- Purification via preparative TLC (n-hexane/ethyl acetate) or HPLC to achieve >98% purity (e.g., compound 31 in ) .

- Validation through 1H/13C NMR, m/z, and elemental analysis to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.5–8.2 ppm), and thiazole (δ 8.3–8.7 ppm) protons .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

Q. How can researchers assess preliminary biological activity (e.g., kinase inhibition)?

- Methodology :

- Perform kinase inhibition assays (e.g., CDK9 inhibition studies using THAL-SNS-032 in as a reference) .

- Use fluorescence polarization assays to measure IC50 values .

- Validate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodology :

- Synthesize analogs with modified thiophene (e.g., 3-thienyl) or pyrazole (e.g., 4-azido) substituents () .

- Test substituent effects on binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Correlate electronic properties (Hammett constants) with activity trends .

Q. How should contradictory data between in vitro and cellular assays be resolved?

- Methodology :

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Investigate off-target effects via proteome-wide profiling (e.g., kinome-wide screening) .

- Use siRNA knockdowns to confirm target specificity in cellular models .

Q. What computational strategies predict binding modes and metabolic stability?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., CDK9 in ) .

- Simulate metabolic pathways with software like MetaSite to identify vulnerable sites (e.g., ester hydrolysis) .

- Validate predictions with in vitro microsomal stability assays .

Q. How does stereochemistry influence synthesis and bioactivity?

- Methodology :

- Compare enantiomers using chiral HPLC (e.g., (S)- vs. (R)-proline derivatives in ) .

- Test enantiomer-specific activity in asymmetric catalysis or receptor-binding assays .

Q. What strategies mitigate solubility challenges in formulation?

- Methodology :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation .

- Synthesize prodrugs (e.g., ester-to-acid conversion) to enhance aqueous solubility .

Key Challenges and Solutions

- Stereochemical Purity : Use chiral auxiliaries (e.g., (S)-proline) and monitor via circular dichroism .

- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Biological Off-Target Effects : Employ CRISPR-Cas9 gene editing to generate isogenic cell lines for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.